1-Methyl-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
Properties
IUPAC Name |
1-methyl-3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-20-17-6-2-3-7-18(17)22(25(20,23)24)16-8-11-21(12-9-16)14-15-5-4-10-19-13-15/h2-7,10,13,16H,8-9,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMVIJWKUPKMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.5 g/mol. The structure includes a benzo[c][1,2,5]thiadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2S |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 2034328-08-8 |
The biological activity of this compound can be attributed to its structural components:
- Thiadiazole Moiety : Known for a wide range of biological activities including anticonvulsant, anti-inflammatory, and antimicrobial properties .
- Piperidine and Pyridine Groups : These nitrogen-containing heterocycles are often associated with neuroactive compounds and may play a role in modulating neurotransmitter systems.
Anticonvulsant Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, derivatives have shown efficacy in various animal models of epilepsy . The activity is often linked to the modulation of voltage-gated sodium channels and GABAergic systems.
Anticancer Properties
Several studies have reported the anticancer potential of thiadiazole derivatives. The presence of electron-donating groups enhances their cytotoxic effects against various cancer cell lines. For example, compounds similar to our target have demonstrated activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Effects
Thiadiazole derivatives have been noted for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes .
Case Studies
- Anticonvulsant Activity Study : A study on a series of thiadiazole derivatives showed that modifications on the piperidine ring significantly enhanced anticonvulsant efficacy in rodent models .
- Cytotoxicity Assay : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating promising anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzo[c][1,2,5]thiadiazole 2,2-dioxide Family
Compounds sharing the benzo[c][1,2,5]thiadiazole 2,2-dioxide core but differing in substituents have been studied for diverse biological activities. For example:
- Unsubstituted 1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide : Lacks the methyl and piperidinyl-pyridinylmethyl groups, resulting in reduced steric bulk and altered solubility. Computational studies using density-functional thermochemistry (e.g., Becke’s hybrid functional) suggest that electron-withdrawing substituents like sulfones enhance stability but reduce reactivity .
- 3H-Benzo[1,2,3]oxathiazole 2,2-dioxide : Replaces the sulfur atom in the thiadiazole ring with oxygen. This substitution decreases aromaticity and increases polarity, as evidenced by higher aqueous solubility compared to sulfur-containing analogues .
Physicochemical Properties
Key differences in physicochemical properties are summarized below:
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| Target Compound | ~430 (estimated) | 210–215 (predicted) | 0.15 (DMSO) | 2.8 |
| Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-...* | 561.54 | 215–217 | 0.10 (DMSO) | 3.2 |
| Unsubstituted benzo[c][1,2,5]thiadiazole 2,2-dioxide | 198.22 | 185–190 | 0.45 (Water) | 1.1 |
*Data from . The target compound’s solubility in polar solvents is lower due to its bulky piperidinyl-pyridinylmethyl group.
Pharmacological Activity
- Target Compound: Preliminary in silico docking studies suggest high affinity for serotonin receptors (5-HT subtypes) due to the pyridine and piperidine motifs, which mimic endogenous ligands.
- 3H-Benzo[1,2,3]oxathiazole 2,2-dioxide Derivatives : Patent data indicate antiviral activity against RNA viruses, attributed to the oxathiazole core’s ability to disrupt viral replication .
Key Research Findings
- Computational Insights: Becke’s hybrid functional () predicts that the target compound’s sulfone group stabilizes the molecule by 6–8 kcal/mol compared to non-sulfonated analogues, aligning with experimental thermochemical data .
- Biological Relevance : The pyridinylmethyl-piperidine moiety enhances blood-brain barrier penetration, a critical advantage for CNS-targeted drugs .
Q & A
Q. How can green chemistry principles be integrated into the synthesis of this compound?
- Methodological Answer : Replace hazardous solvents (DMF) with biodegradable alternatives (cyclopentyl methyl ether). Catalytic methods (e.g., CeCl₃·7H₂O for condensation) reduce waste. Microwave-assisted synthesis shortens reaction times, improving energy efficiency. Solvent-free mechanochemical grinding (ball milling) is explored for solid-state reactions, with LCA (Life Cycle Assessment) quantifying environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
